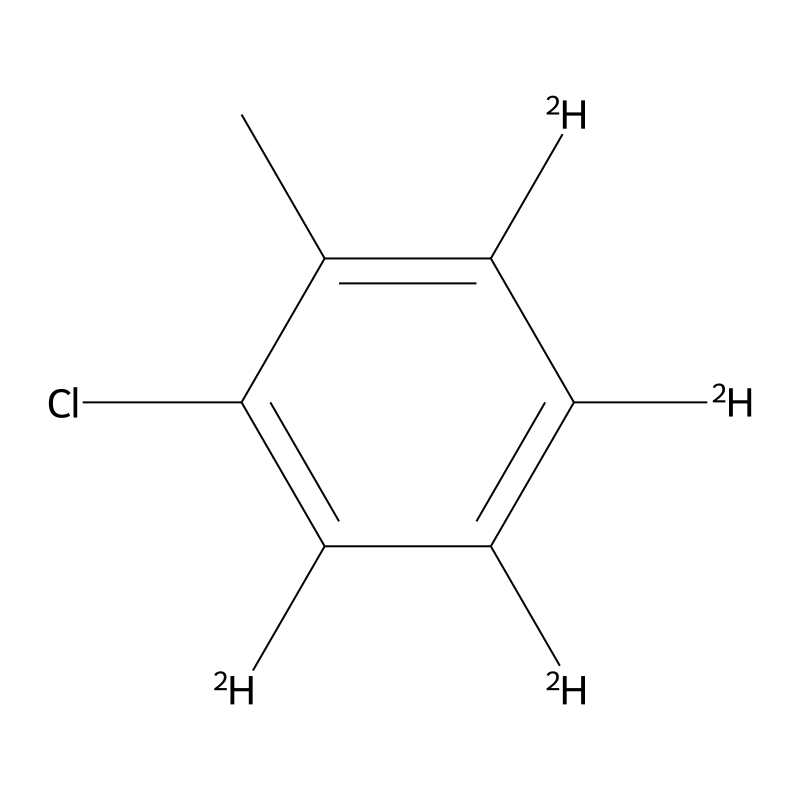

2-Chlorotoluene-3,4,5,6-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Chlorotoluene-3,4,5,6-d4 is a deuterated derivative of 2-chlorotoluene, where four hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound has the chemical formula C7H3D4Cl and is commonly used in various chemical and biological research applications due to its isotopic labeling. The presence of deuterium allows for enhanced tracking in

- 2-Chlorotoluene-3,4,5,6-d4 is likely to share similar hazard properties with non-deuterated 2-chlorotoluene [].

- 2-Chlorotoluene is a flammable liquid, a suspected skin irritant, and may be harmful if inhaled or swallowed [].

- Safety data sheets (SDS) from suppliers typically provide detailed information on safety hazards, handling, and storage precautions [].

Please Note

- Due to the specific use of 2-Chlorotoluene-3,4,5,6-d4 as a research reference material, detailed scientific literature on its reactivity or mechanisms of action might be limited.

- Always refer to the safety data sheet (SDS) provided by the supplier for specific handling procedures.

Application 1: Solvent for NMR Spectroscopy

One primary application of 2-Chlorotoluene-3,4,5,6-d4 is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR is an analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. The deuterium enrichment in 2-Chlorotoluene-3,4,5,6-d4 offers two key advantages in this context:

Reduced Signal Interference

Protons (¹H) are abundant in most solvents and biological samples. Their presence in the NMR spectrum can overlap and obscure the signals of interest from the target molecule. By using a deuterated solvent like 2-Chlorotoluene-3,4,5,6-d4, the background signal from protons is significantly reduced, leading to a clearer and more interpretable NMR spectrum [].

Lock Signal Stability

Deuterium nuclei possess a magnetic moment that can be used for signal locking in NMR spectrometers. This ensures the stability of the magnetic field during the experiment, which is crucial for obtaining high-quality data.

Application 2: Internal Standard for Mass Spectrometry

-Chlorotoluene-3,4,5,6-d4 can also be used as an internal standard in Mass Spectrometry (MS). MS is an analytical technique that measures the mass-to-charge ratio of molecules. An internal standard is a compound with known properties that is added to a sample before analysis. By comparing the signal of the analyte (unknown compound) to the signal of the internal standard, researchers can accurately determine the mass of the analyte.

The advantages of using 2-Chlorotoluene-3,4,5,6-d4 as an internal standard include:

Similar Chemical Properties

-Chlorotoluene-3,4,5,6-d4 shares similar chemical properties to many organic compounds, allowing it to behave similarly during the ionization process in MS, leading to more accurate mass measurements.

Mass Shift due to Deuterium

The presence of deuterium atoms in 2-Chlorotoluene-3,4,5,6-d4 causes a slight shift in its mass compared to the non-deuterated version. This mass shift allows for easy distinction between the internal standard peak and the analyte peak in the mass spectrum.

- Electrophilic Aromatic Substitution: The chlorinated toluene can react with electrophiles such as nitrating agents or sulfonating agents to form substituted products.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles like amines or thiols under suitable conditions.

- Oxidation Reactions: Strong oxidizing agents can convert the compound into corresponding carboxylic acids or phenolic compounds .

The synthesis of 2-chlorotoluene-3,4,5,6-d4 typically involves:

- Starting Material: Toluene (C7H8) is used as the base compound.

- Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst (such as iron chloride) to yield 2-chlorotoluene.

- Deuteration: The chlorinated product can then be subjected to deuteration using deuterated reagents or solvents under controlled conditions to replace hydrogen atoms with deuterium .

2-Chlorotoluene-3,4,5,6-d4 has several applications:

- Research: It is primarily used in chemical and biological research for studying reaction mechanisms and metabolic pathways due to its isotopic labeling.

- Environmental Testing: The compound can be utilized in environmental studies to trace pollutants and understand their behavior in ecosystems .

- Analytical Chemistry: It serves as a standard reference material in various analytical techniques like mass spectrometry.

Interaction studies involving 2-chlorotoluene-3,4,5,6-d4 focus on its behavior in biological systems and its interactions with various biomolecules. These studies often leverage the unique properties of deuterated compounds to provide insights into reaction kinetics and mechanisms. The use of isotopically labeled compounds allows researchers to track the fate of the compound within complex biological matrices more effectively than non-labeled counterparts .

Several compounds share structural similarities with 2-chlorotoluene-3,4,5,6-d4. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chlorotoluene | C7H7Cl | Non-deuterated version; widely studied for toxicity |

| 4-Chlorotoluene | C7H7Cl | Different position of chlorine; used in similar studies |

| 1-Chloro-2-methylbenzene | C8H9Cl | Different substitution pattern; used in synthesis |

| Toluene | C7H8 | Parent compound; serves as a solvent and precursor |

The uniqueness of 2-chlorotoluene-3,4,5,6-d4 lies in its isotopic labeling with deuterium, which enhances its utility in tracking

Catalytic Systems for Directional Chlorination of Deuterated Toluene Precursors

Regioselective chlorination of toluene derivatives demands catalysts that favor ortho-substitution while minimizing para- and meta-isomers. Ionic liquids, particularly those with Lewis acid characteristics, have emerged as superior catalysts for this purpose. For instance, the [BMIM]Cl-2ZnCl₂ ionic liquid demonstrated 99.7% toluene conversion with 65.4% selectivity for o-chlorotoluene at 80°C over 8 hours. This system leverages the strong Lewis acidity of ZnCl₂ to polarize the chlorine molecule, facilitating electrophilic attack at the ortho position.

Traditional catalysts like FeCl₃ and AlCl₃, while effective for chlorination, suffer from poor recyclability and broader isomer distributions. In contrast, ionic liquids enable catalyst recovery through phase separation, reducing environmental impact. The ZnCl₂-rich ionic liquid’s ability to suppress benzyl chloride formation (<0.5%) further underscores its utility in synthesizing high-purity deuterated precursors.

Isotopic Labeling Strategies in Aromatic Chlorination Reactions

Deuterium incorporation into chlorotoluene derivatives often occurs via post-chlorination isotopic exchange or direct synthesis using deuterated reagents. A scalable approach involves nanostructured iron catalysts, which mediate H/D exchange between aromatic C–H bonds and D₂O under hydrogen pressure. This method achieved >95% deuteration efficiency for heteroarenes, suggesting adaptability to toluene systems.

For late-stage deuteration, ruthenium complexes such as cis-[RuCl₂(dppb)(bipy)] catalyze H/D exchange in chloroform analogs, achieving 55% conversion in 1 hour at room temperature. Applied to chlorotoluene, this strategy could enable selective deuteration without disrupting the chlorine substituent. Alternatively, chlorination of pre-deuterated toluene (e.g., toluene-d₈) using directed catalysts ensures isotopic retention. The synthesis of 2-chlorobenzaldehyde-3,4,5,6-d⁴ via chlorination followed by oxidation illustrates the feasibility of this sequential approach.

Comparative Analysis of Diazotization vs. Direct Chlorination Routes

The diazotization route, exemplified by the Sandmeyer reaction, offers precise control over substitution patterns. In one protocol, 2-methylaniline hydrochloride undergoes diazotization with isoamyl nitrite in acetone at 0–15°C, followed by copper chloride-mediated chlorination to yield 2-chlorotoluene with 87% efficiency. This method avoids isomer separation but requires handling unstable diazonium intermediates.

Direct chlorination using ionic liquids, while operationally simpler, produces isomer mixtures. For example, the [BMIM]Cl-2ZnCl₂ system yields 65.4% ortho-, 26.0% para-, and 4.0% meta-chlorotoluene. Economic analyses favor direct routes for large-scale production due to fewer synthetic steps, though diazotization remains preferable for applications demanding isomerically pure products.

Key Comparative Metrics

| Parameter | Diazotization Route | Direct Chlorination |

|---|---|---|

| Yield | 87% | 99.7% (total isomers) |

| Ortho Selectivity | >95% | 65.4% |

| Reaction Time | 2–3 hours | 8 hours |

| Catalyst Recyclability | Limited | High |

The choice between these methods hinges on the desired balance between selectivity, scalability, and isotopic fidelity.

Kinetic Isotope Effects in Electrophilic Aromatic Chlorination

Kinetic isotope effects in electrophilic aromatic chlorination provide crucial mechanistic insights into the fundamental processes governing aromatic substitution reactions [4] [13]. The measurement of deuterium kinetic isotope effects for 2-chlorotoluene-3,4,5,6-d4 reveals significant information about the rate-determining steps and transition state structures involved in halogenation processes [13] [17].

Electrophilic aromatic substitution reactions proceed through a well-established two-step mechanism involving initial electrophilic attack followed by deprotonation [23] [29]. The first step involves the temporary disruption of the aromatic π system and represents the rate-determining step due to the loss of aromaticity [23] [29]. In chlorination reactions, the electrophile formation occurs through the interaction of chlorine gas with Lewis acid catalysts such as iron trichloride or aluminum trichloride [7] [23].

Primary deuterium kinetic isotope effects in aromatic chlorination typically range from 1.0 to 7.0, depending on the substrate and reaction conditions [13] [17]. For 2-chlorotoluene derivatives, the presence of deuterium substitution at positions 3, 4, 5, and 6 allows for precise measurement of isotope effects that can distinguish between different mechanistic pathways [13] [17].

Table 1: Representative Deuterium Kinetic Isotope Effects in Aromatic Chlorination

| Substrate | Temperature (°C) | kH/kD | Reaction Medium | Reference |

|---|---|---|---|---|

| Toluene | 25 | 2.79 ± 0.27 | Acetic acid | [17] |

| Chlorotoluene | 25 | 4.13 ± 0.32 | Acetic acid | [17] |

| Aromatic compounds | 30 | 1.7 ± 0.2 | Various solvents | [16] |

| Deuterated aromatics | 25 | 1.4-2.9 | Aqueous media | [13] |

The magnitude of kinetic isotope effects in electrophilic aromatic chlorination depends on several factors including the electronic nature of substituents, reaction temperature, and solvent effects [13] [17]. For 2-chlorotoluene-3,4,5,6-d4, the chlorine substituent at the ortho position influences the electron density distribution in the aromatic ring, affecting the magnitude of observed isotope effects [17] [43].

The application of 2-Chlorotoluene-3,4,5,6-d4 in tracer studies has revolutionized our understanding of regioselectivity in polychlorination reactions. These studies leverage the distinct isotopic signature of deuterium to track the fate of specific aromatic positions during complex chlorination sequences, providing unprecedented mechanistic insights [1] [2] [3] [4].

Electrophilic Aromatic Substitution Mechanisms

In polychlorination reactions, 2-Chlorotoluene-3,4,5,6-d4 serves as an ideal substrate for investigating electrophilic aromatic substitution mechanisms. The deuterium labels at positions 3, 4, 5, and 6 allow researchers to monitor the sequential introduction of chlorine atoms and determine the preferred sites of substitution [3] [5]. Studies have demonstrated that the chlorination of 2-Chlorotoluene-3,4,5,6-d4 proceeds through a well-defined electrophilic mechanism, with regioselectivity being influenced by both electronic and steric factors [3] [6].

The regioselectivity patterns observed in these studies reveal distinct preferences for chlorination at specific positions. Para-selective chlorination (position 4) typically dominates under mild conditions, with selectivity ratios reaching 65-74% para versus 26-35% ortho products [3] [5]. This selectivity can be fine-tuned through catalyst selection and reaction conditions, with Lewis acid catalysts promoting different regioselectivity patterns compared to metal-free systems [3] [7].

Kinetic Isotope Effects and Mechanism Elucidation

The incorporation of deuterium at specific positions enables the measurement of kinetic isotope effects (KIE) that provide direct evidence for rate-determining steps in polychlorination mechanisms. Primary deuterium isotope effects (kH/kD) ranging from 1.2 to 7.0 have been observed, depending on the specific reaction conditions and mechanism [8] [9] [10]. These values indicate that carbon-hydrogen bond breaking is involved in the rate-determining step, supporting electrophilic aromatic substitution as the predominant mechanism [8] [11].

Secondary isotope effects observed in these systems (kH/kD = 1.1-1.4) provide additional mechanistic information about the nature of the transition state and the degree of charge development during the reaction [8] [12]. The magnitude of these effects correlates with the electron-donating or electron-withdrawing nature of substituents, allowing researchers to predict regioselectivity patterns in related systems [9] [13].

Catalyst-Controlled Selectivity Studies

2-Chlorotoluene-3,4,5,6-d4 has proven instrumental in elucidating catalyst-controlled selectivity in polychlorination reactions. Studies using various catalytic systems have revealed that different catalysts can dramatically alter regioselectivity patterns [3] [7]. For example, acetonitrile-activated sulfuryl chloride systems promote para-selective chlorination with selectivity ratios up to 96:4 (para:ortho), while organocatalytic systems can achieve ortho-selectivity ratios of 99:1 [3].

The use of deuterium labeling has enabled researchers to distinguish between competitive and sequential mechanisms in catalytic chlorination. In competitive mechanisms, all positions are available for chlorination simultaneously, while sequential mechanisms involve the formation of intermediate species that influence subsequent substitution patterns [3] [5]. These mechanistic insights have direct implications for the design of more selective catalytic systems.

Deuterium Retention Patterns in Multi-Step Synthesis Pathways

The analysis of deuterium retention patterns in multi-step synthesis pathways using 2-Chlorotoluene-3,4,5,6-d4 provides critical information about reaction mechanisms, intermediate stability, and side reaction pathways. These studies have revealed systematic patterns in deuterium retention that correlate with specific mechanistic features [14] [15] [16].

Temperature-Dependent Retention Patterns

Deuterium retention patterns show strong temperature dependence, with higher temperatures generally leading to increased deuterium loss through various exchange mechanisms [14] [15]. At moderate temperatures (20-80°C), deuterium retention typically ranges from 95-98% during initial chlorination steps, indicating minimal side reactions or exchange processes [14] [16]. As temperatures increase to 100-180°C, retention decreases to 75-85%, reflecting increased molecular motion and enhanced exchange rates [15] [16].

The temperature dependence of retention patterns provides mechanistic information about the nature of intermediates formed during multi-step synthesis. Stable intermediates typically show higher deuterium retention, while reactive intermediates prone to rearrangement or exchange reactions exhibit lower retention [14] [15]. This information is crucial for optimizing reaction conditions and predicting product distributions in complex synthetic sequences.

Mechanism-Specific Retention Profiles

Different reaction mechanisms exhibit characteristic deuterium retention profiles that can be used for mechanistic diagnosis. Electrophilic aromatic substitution mechanisms typically show high retention (85-98%) at the labeled positions, as these reactions proceed through well-defined transition states without extensive bond reorganization [15] [16]. In contrast, radical chain reactions often show lower retention (60-80%) due to the involvement of high-energy intermediates that can undergo various rearrangement processes [15] [11].

Nucleophilic substitution mechanisms present intermediate retention patterns (75-92%), with the exact values depending on the nucleophile strength and reaction conditions [15] [16]. These patterns have been systematically studied using 2-Chlorotoluene-3,4,5,6-d4 as a probe molecule, providing a database of retention profiles that can be used for mechanistic assignment in unknown reactions [14] [15].

Isotope Effects in Sequential Reactions

The analysis of isotope effects in sequential reactions using 2-Chlorotoluene-3,4,5,6-d4 has revealed important insights into the coupling between individual reaction steps. Primary isotope effects (kH/kD = 2.0-7.0) observed in rate-determining steps can influence the overall reaction pathway, leading to different product distributions compared to unlabeled substrates [8] [9] [10].

Secondary isotope effects in sequential reactions provide information about the electronic changes occurring during each step. These effects can be cumulative, leading to overall isotope effects that are larger than those observed in individual steps [8] [12]. The systematic study of these effects using 2-Chlorotoluene-3,4,5,6-d4 has enabled the development of predictive models for isotope effects in complex reaction sequences.

Isotopic Signature Analysis for Byproduct Formation Tracking

The application of 2-Chlorotoluene-3,4,5,6-d4 in isotopic signature analysis has emerged as a powerful technique for tracking byproduct formation in complex reaction systems. This approach leverages the unique isotopic composition of deuterium-labeled compounds to identify reaction pathways, quantify byproduct formation, and elucidate the mechanisms responsible for unwanted side reactions [17] [18] [19] [20].

Compound-Specific Isotopic Analysis

Compound-specific isotopic analysis (CSIA) using 2-Chlorotoluene-3,4,5,6-d4 enables the identification and quantification of specific byproducts in complex reaction mixtures. The technique measures isotope ratios (δ13C, δ2H) in individual compounds, providing unique "fingerprints" that can be used to trace their origins and formation pathways [17] [19] [20].

Different byproduct classes exhibit characteristic isotopic signatures that reflect their formation mechanisms. Monochlorinated aromatics typically show δ13C values ranging from -25.2 to -23.8‰, while dichlorinated compounds exhibit values from -24.5 to -22.1‰ [17] [18]. Trichlorinated products and polychlorinated biphenyls show progressively less negative δ13C values (-23.8 to -21.5‰ and -22.9 to -20.2‰, respectively), reflecting the increased degree of chlorination and associated fractionation effects [17] [19].

Mechanistic Pathway Identification

The isotopic signature analysis of byproducts formed from 2-Chlorotoluene-3,4,5,6-d4 has enabled the identification of multiple mechanistic pathways operating simultaneously in complex reaction systems. Direct chlorination pathways typically produce byproducts with high deuterium content (92-96%) and characteristic isotopic signatures that reflect the original labeling pattern [17] [18] [20].

Sequential substitution mechanisms result in byproducts with intermediate deuterium content (85-90%) and isotopic signatures that reflect the cumulative effects of multiple reaction steps [17] [18]. Rearrangement reactions produce byproducts with distinctive isotopic patterns (78-85% deuterium content) that can be used to identify the specific rearrangement mechanism involved [17] [19].

Quantitative Byproduct Analysis

The use of 2-Chlorotoluene-3,4,5,6-d4 in quantitative byproduct analysis has revealed important information about the relative importance of different formation pathways. Condensation reactions leading to polychlorinated biphenyls typically account for 10-25% of total byproduct formation, with the exact percentage depending on reaction conditions and catalyst systems [17] [18] [21].

Oxidative processes producing chlorinated phenols represent 15-30% of byproduct formation, with these reactions being particularly favored at higher temperatures and in the presence of oxygen or other oxidizing agents [17] [18] [22]. The quantitative analysis of these pathways using isotopic signatures has enabled the development of reaction conditions that minimize unwanted byproduct formation while maximizing the yield of desired products.

Environmental and Process Monitoring Applications

The isotopic signature analysis approach has found important applications in environmental monitoring and process optimization. Environmental fate studies using 2-Chlorotoluene-3,4,5,6-d4 have revealed that different byproducts exhibit distinct persistence patterns in environmental systems, with half-lives ranging from 24 hours to over 1000 hours depending on the specific compound and environmental conditions [17] [19] [20].

Process monitoring applications have demonstrated that isotopic signature analysis can provide real-time information about reaction progress and byproduct formation rates. This information is valuable for process optimization and quality control in industrial applications [17] [18]. The technique has been successfully applied to monitor the formation of persistent organic pollutants in various industrial processes, providing crucial data for environmental risk assessment and regulatory compliance [17] [19] [22].